1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803586-67-5
VCID: VC2606662
InChI: InChI=1S/C11H19N3O2.2ClH/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15;;/h9H,1-8,12H2;2*1H
SMILES: C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl
Molecular Formula: C11H21Cl2N3O2
Molecular Weight: 298.21 g/mol

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride

CAS No.: 1803586-67-5

Cat. No.: VC2606662

Molecular Formula: C11H21Cl2N3O2

Molecular Weight: 298.21 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride - 1803586-67-5

Specification

CAS No. 1803586-67-5
Molecular Formula C11H21Cl2N3O2
Molecular Weight 298.21 g/mol
IUPAC Name 1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one;dihydrochloride
Standard InChI InChI=1S/C11H19N3O2.2ClH/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15;;/h9H,1-8,12H2;2*1H
Standard InChI Key DNBLKGPBIDZBSA-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl
Canonical SMILES C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl

Introduction

Chemical Properties and Structural Characteristics

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride is characterized by a complex molecular structure featuring a pyrrolidinone core connected to an aminopiperidine group via an acetyl linkage. The presence of the dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various research applications.

Basic Chemical Information

The fundamental chemical properties of this compound are essential for understanding its behavior in various experimental conditions. Table 1 summarizes the key chemical identifiers and physical properties of the compound.

Table 1: Chemical Properties of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride

PropertyValue
CAS Number1803586-67-5
Molecular FormulaC₁₁H₂₁Cl₂N₃O₂
Molecular Weight298.21 g/mol
Physical StateSolid
SolubilitySoluble in water and polar organic solvents

The compound contains multiple functional groups including a pyrrolidinone ring, an acetyl group, a piperidine ring, and a primary amine, all of which contribute to its chemical reactivity and biological properties .

Structural Features

The molecular structure of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride comprises several key components that influence its biological activity:

  • A pyrrolidinone ring (2-pyrrolidinone) that serves as one of the core structures

  • An acetyl linkage that connects the pyrrolidinone to the piperidine group

  • A 4-aminopiperidine moiety with a primary amine at the 4-position

  • Two hydrochloride groups that form the dihydrochloride salt

These structural elements create a unique three-dimensional conformation that enables specific interactions with biological targets, particularly within neurotransmitter systems.

Synthesis Methodologies

The synthesis of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride typically involves a series of carefully controlled chemical reactions. While specific synthetic routes may vary depending on laboratory conditions and available starting materials, a common approach involves multi-step organic reactions.

General Synthetic Pathway

A typical synthesis pathway involves the acylation of 4-aminopiperidine with an appropriate acylating agent derived from pyrrolidin-2-one. The reaction sequence generally includes protection of the amine group, formation of the acetyl linkage, and subsequent deprotection followed by salt formation.

The synthetic route can be outlined as follows:

  • Protection of the amino group in 4-aminopiperidine

  • Reaction with a suitable acylating agent containing the pyrrolidinone moiety

  • Deprotection of the amino group

  • Formation of the dihydrochloride salt using hydrogen chloride

Each step requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to optimize yield and purity.

Biological Activity and Mechanism of Action

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride exhibits significant biological activity, particularly as a modulator in neurotransmitter systems. Its structural features enable interactions with various receptors involved in neural signaling pathways.

Neurotransmitter System Interactions

The compound's structural similarity to known neurotransmitter modulators suggests its potential ability to interact with serotonin and dopamine receptors, which play critical roles in mood regulation and cognitive function. These interactions may form the basis for its potential therapeutic applications in neuropsychiatric conditions.

Research indicates that compounds with similar piperidine structures often demonstrate affinity for multiple receptor types, potentially producing complex pharmacological effects. Techniques such as radiolabeled ligand binding assays and electrophysiological recordings are commonly employed to assess the receptor binding profile and functional activity of such compounds.

Structure-Activity Relationship

CompoundMolecular FormulaStructural SimilarityPrimary Biological Activity
1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochlorideC₁₁H₂₁Cl₂N₃O₂ReferenceNeurotransmitter modulation
2-(4-Aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanoneC₁₁H₂₁N₃OHigh (non-salt form)Similar receptor binding profile
4-[1-(2-Aminoethyl)piperidin-2-yl]pyrrolidin-2-oneC₁₁H₂₁N₃OModerateDifferent receptor selectivity

This comparison highlights the structural variations that can influence the pharmacological properties of these related compounds .

Research Methods and Analytical Techniques

Various analytical techniques are employed to characterize 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride and evaluate its properties for research applications.

Analytical Characterization

The following analytical methods are commonly used to confirm the identity, purity, and structural features of the compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for three-dimensional structural analysis

These techniques provide complementary information that collectively establishes the chemical identity and purity of the compound, which is essential for reliable research outcomes.

Pharmacological Evaluation Methods

The pharmacological properties of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride are typically assessed using a combination of in vitro and in vivo methods:

  • Receptor binding assays to determine affinity for specific target receptors

  • Functional assays to evaluate effects on cellular signaling pathways

  • Behavioral models to assess effects on neurological functions

  • Pharmacokinetic studies to characterize absorption, distribution, metabolism, and excretion profiles

These approaches provide a comprehensive understanding of the compound's biological activity and therapeutic potential.

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride is crucial for its proper handling, storage, and application in research settings.

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

  • The primary amine group can participate in nucleophilic reactions, including acylation and alkylation

  • The carbonyl groups can undergo nucleophilic addition reactions

  • The tertiary amine in the piperidine ring can act as a base or nucleophile

Stability Considerations

  • Exposure to moisture can lead to hydrolysis of the amide bonds

  • Elevated temperatures may accelerate degradation

  • Exposure to strong oxidizing agents can lead to oxidation of the amine groups

  • pH extremes may affect salt form stability

Proper storage in a cool, dry environment, protected from light, is typically recommended to maintain the compound's integrity for research purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator